molecular formula C30H26N2O5 B12044791 [2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate

[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12044791
M. Wt: 494.5 g/mol
InChI Key: JBIXARJBMVRBPR-MOKLPTFJSA-N
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Description

[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C30H26N2O5 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl-3-phenylprop-2-enoate is a synthetic derivative with potential biological activity, particularly in the context of cancer treatment. This article synthesizes existing research findings on its biological properties, including antiproliferative effects against various cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound can be described by the following structural formula:

C22H22N2O4\text{C}_{22}\text{H}_{22}\text{N}_2\text{O}_4

This structure features a methoxy group, a naphthalene moiety, and an enone functional group, which are key to its biological activity.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicate significant cytotoxicity, particularly against cervical (HeLa), breast (MCF-7 and MDA-MB-231), and ovarian (A2780) cancer cell lines.

IC50 Values

The half-maximal inhibitory concentration (IC50) values for various cell lines are summarized in Table 1:

Cell LineIC50 (μM)
HeLa0.50 - 3.58
MCF-70.62 - 1.08
MDA-MB-2310.75 - 1.51
A27800.33 - 0.95

These values suggest that the compound exhibits potent antiproliferative activity, with the HeLa cell line being particularly sensitive.

The mechanisms underlying the biological activity of this compound have been explored in various studies:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and caspase-8 upon treatment. This suggests that it activates intrinsic apoptotic pathways.
  • Death Receptor Pathway : Treatment with the compound enhances the expression of death receptors DR5 and DR6, which are critical for TRAIL-induced apoptosis. Silencing these receptors diminishes the compound's effectiveness, indicating their role in mediating its anticancer effects.
  • Inhibition of IKKβ : The compound binds directly to IKKβ, a key regulator in NF-kB signaling pathways associated with cell survival and proliferation. Mutations in IKKβ reduce the compound's ability to inhibit cell growth, further supporting its mechanism of action.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Variability : Variations in substituents on the naphthalene and phenyl rings significantly affect potency. For instance, compounds with electron-donating groups generally exhibit enhanced activity compared to those with electron-withdrawing groups.
  • Hydrazone Linkage : The hydrazone functional group appears essential for maintaining biological activity, as modifications to this linkage often result in reduced efficacy.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Xenograft Models : In vivo studies using xenograft mouse models demonstrated that administration of the compound at doses ranging from 2.5 to 5 mg/kg effectively suppressed tumor growth in a dose-dependent manner.
  • Combination Therapies : Preliminary investigations into combination therapies suggest that pairing this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with hydrazone functionalities, such as 2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl (E)-3-phenylprop-2-enoate, exhibit significant anticancer properties. The hydrazone moiety is known to interact with biological targets that are crucial in cancer cell proliferation.

A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in the development of new anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells, which is critical for effective cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a series of assays, it was found to inhibit the production of pro-inflammatory cytokines, which play a significant role in inflammatory diseases. This suggests that it could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity

Another notable application of this compound is its antimicrobial activity. Research has shown that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The presence of the naphthalene moiety is thought to enhance its interaction with microbial membranes .

Polymer Chemistry

In material science, 2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl (E)-3-phenylprop-2-enoate has been utilized as a monomer in polymer synthesis. Its ability to undergo polymerization reactions allows for the creation of novel polymers with tailored properties for specific applications, such as coatings and adhesives.

Photovoltaic Materials

The compound's unique electronic properties have led to its exploration in organic photovoltaic devices. Its incorporation into photovoltaic materials can improve light absorption and charge transport properties, which are essential for enhancing the efficiency of solar cells .

Case Study 1: Anticancer Efficacy

In a controlled study involving various synthesized derivatives of the compound, researchers evaluated their anticancer efficacy against breast and prostate cancer cell lines. The results indicated that specific derivatives exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as effective anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests that it may act through modulation of NF-kB signaling pathways, providing insights into its therapeutic potential in inflammatory diseases .

Properties

Molecular Formula

C30H26N2O5

Molecular Weight

494.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C30H26N2O5/c1-21(36-26-15-14-24-10-6-7-11-25(24)19-26)30(34)32-31-20-23-12-16-27(28(18-23)35-2)37-29(33)17-13-22-8-4-3-5-9-22/h3-21H,1-2H3,(H,32,34)/b17-13+,31-20+

InChI Key

JBIXARJBMVRBPR-MOKLPTFJSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC)OC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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